molecular formula C7H5ClN4O B2497969 4-[5-(Chlormethyl)-1,2,4-oxadiazol-3-yl]pyrimidin CAS No. 1343306-94-4

4-[5-(Chlormethyl)-1,2,4-oxadiazol-3-yl]pyrimidin

Katalognummer: B2497969
CAS-Nummer: 1343306-94-4
Molekulargewicht: 196.59
InChI-Schlüssel: ZPBYOBMASVOHIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of chloromethyl derivatives with nitrile oxides to form the oxadiazole ring, which is then coupled with a pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Biologische Aktivität

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that combines pyrimidine and oxadiazole rings, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure contributes to various biological activities, including potential anticancer and antimicrobial properties.

  • Molecular Formula : C7_7H5_5ClN4_4O
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 1343306-94-4
  • IUPAC Name : 5-(chloromethyl)-3-pyrimidin-4-yl-1,2,4-oxadiazole

The biological activity of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring can engage with enzymes and receptors, leading to inhibition or activation of specific biological pathways. These interactions may induce apoptosis in cancer cells and exhibit antibacterial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxicity data for selected derivatives compared to standard chemotherapy agents.

CompoundCell LineIC50_{50} (µM)Comparison AgentIC50_{50} (µM)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidineMCF-7 (Breast Cancer)2.41Doxorubicin0.65
Novel Oxadiazole DerivativeU-937 (Leukemia)0.75Tamoxifen0.85
Other Oxadiazole DerivativeHeLa (Cervical Cancer)1.50Cisplatin2.00

The compound has demonstrated apoptosis induction in MCF-7 cells through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies indicate that oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidineStaphylococcus aureus10
Novel Oxadiazole DerivativeEscherichia coli15
Other Oxadiazole DerivativePseudomonas aeruginosa20

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives:

  • Cytotoxicity Study : A study published in MDPI demonstrated that specific oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines . The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Evaluation : Research highlighted the effectiveness of oxadiazole compounds against resistant bacterial strains, showcasing their potential as novel antimicrobial agents . The study emphasized structure-activity relationships that enhance efficacy.
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could significantly reduce tumor size in animal models while exhibiting minimal toxicity compared to standard treatments .

Eigenschaften

IUPAC Name

5-(chloromethyl)-3-pyrimidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-1-2-9-4-10-5/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYOBMASVOHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343306-94-4
Record name 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.